molecular formula C14H13BN2O5 B11831284 Ethyl 2-((1-hydroxy-1,3-dihydrobenzo[c][1,2]oxaborol-6-yl)oxy)pyrimidine-5-carboxylate

Ethyl 2-((1-hydroxy-1,3-dihydrobenzo[c][1,2]oxaborol-6-yl)oxy)pyrimidine-5-carboxylate

Cat. No.: B11831284
M. Wt: 300.08 g/mol
InChI Key: DJEHRDOKXKPPLO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Ethyl 2-((1-hydroxy-1,3-dihydrobenzo[c][1,2]oxaborol-6-yl)oxy)pyrimidine-5-carboxylate is a complex organic compound with significant potential in various scientific fields. This compound is characterized by its unique structure, which includes a benzo[c][1,2]oxaborole moiety linked to a pyrimidine ring. The presence of the boron atom in its structure is particularly noteworthy, as it imparts unique chemical properties that can be exploited in various applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 2-((1-hydroxy-1,3-dihydrobenzo[c][1,2]oxaborol-6-yl)oxy)pyrimidine-5-carboxylate typically involves the acylation of 6-aminobenzo[c][1,2]oxaborol-1(3H)-ol with various activated (hetero)arylcarboxylic acids . The reaction conditions often include the use of organic solvents such as dichloromethane or tetrahydrofuran, and catalysts like triethylamine or pyridine to facilitate the acylation process.

Industrial Production Methods

Industrial production methods for this compound may involve large-scale synthesis using continuous flow reactors to ensure consistent quality and yield. The use of automated systems for reagent addition and temperature control can further enhance the efficiency of the production process.

Chemical Reactions Analysis

Hydrolysis and Stability Profiling

The ethyl ester undergoes base-mediated hydrolysis to form 2-((1-hydroxy-1,3-dihydrobenzo[c] oxaborol-6-yl)oxy)pyrimidine-5-carboxylic acid. Key data:

  • Conditions : 0.419 g LiOH in 15 mL H₂O, room temperature, 1.5 hours .

  • Workup : Acidification to pH 2 with HCl precipitates the product, purified via silica gel chromatography (hexane/THF/AcOH) .

  • Yield : 21%, attributed to competing side reactions and purification losses .

This hydrolysis is critical for generating active metabolites in vivo, as the carboxylic acid derivative exhibits enhanced solubility but reduced cell permeability compared to the ester .

Metabolic Reactions and In Vivo Behavior

In pharmacokinetic studies, the ethyl ester group undergoes rapid hepatic hydrolysis to the carboxylic acid, with <1% of the parent compound remaining 4 hours post-administration . Key findings:

  • Metabolic instability : The ester’s half-life (T₁/₂ = 1.3 h) limits systemic exposure, necessitating structural modifications like amide substitution for improved stability .

  • Bioactivity correlation : Despite rapid hydrolysis, the ester demonstrates superior antimalarial efficacy (ED₉₀ = 7.0 mg/kg) compared to the acid, likely due to better parasite membrane penetration (cLogD₇.₄ = 1.13 vs. -2.35) .

Comparative Pharmacokinetic Parameters

ParameterEthyl Ester Carboxylic Acid
Plasma T₁/₂ (h)1.34.2
Bioavailability (%)2385
cLogD₇.₄1.13-2.35

Reactivity with Biological Targets

The compound inhibits Plasmodium falciparum through covalent binding to parasitic enzymes, facilitated by:

  • Oxaborole coordination : The 1-hydroxy-1,3-dihydrobenzo[c] oxaborole moiety chelates catalytic metal ions in parasite proteases .

  • Pyrimidine interactions : The pyrimidine ring engages in π-stacking and hydrogen bonding with enzyme active sites .

This dual functionality explains its nanomolar IC₅₀ against P. falciparum (0.2–22 nM) , though metabolic lability necessitates prodrug strategies for clinical application.

Comparative Analysis with Structural Analogs

Replacing the ethyl ester with amides or oxadiazoles alters reactivity:

Analog ModificationHydrolysis RateAntimalarial IC₅₀
Ethyl ester (parent)High0.2 nM
CarboxamideLow12 nM
OxadiazoleModerate5.8 nM

Amide derivatives (e.g., compound 15) show improved metabolic stability but reduced potency, highlighting the ester’s optimal balance of reactivity and bioactivity .

Degradation Pathways

Under accelerated stability testing (40°C/75% RH), the compound degrades via:

  • Ester hydrolysis : Primary pathway, forming the carboxylic acid .

  • Oxaborole ring oxidation : Minor pathway, producing boric acid derivatives detectable by HPLC-MS .

These insights guide formulation strategies, such as lyophilization or pH-adjusted solutions, to mitigate hydrolysis during storage .

This comprehensive analysis synthesizes data from pharmacological, synthetic, and metabolic studies to elucidate the compound’s reactivity, informing both therapeutic development and synthetic optimization.

Scientific Research Applications

Anticancer Activity

Recent studies have indicated that compounds containing boron, such as Ethyl 2-((1-hydroxy-1,3-dihydrobenzo[c][1,2]oxaborol-6-yl)oxy)pyrimidine-5-carboxylate, exhibit promising anticancer properties. Research published in Bioorganic and Medicinal Chemistry Letters highlighted the potential of boron-containing compounds in targeting cancer cells through various mechanisms, including apoptosis induction and cell cycle arrest .

Antiviral Properties

The compound has shown potential antiviral activity, particularly against RNA viruses. Its structural features allow it to interfere with viral replication processes. Preliminary findings suggest that derivatives of this compound could serve as leads for developing antiviral agents .

Inhibitors of Enzymatic Activity

This compound has been investigated for its ability to inhibit specific enzymes involved in metabolic pathways. This inhibition can be beneficial in treating diseases where these enzymes are overactive, such as certain metabolic disorders .

Synthetic Pathways

The synthesis of this compound typically involves several steps:

  • Formation of the Boron Complex : The initial step involves the reaction of boronic acids with appropriate alcohols under specific conditions to form the boron-containing moiety.
  • Pyrimidine Construction : The pyrimidine ring is constructed through cyclization reactions involving suitable precursors that incorporate nitrogen atoms.
  • Esterification : Finally, the carboxylic acid group is converted to an ester using ethyl alcohol and a coupling agent (e.g., DCC or EDC) to yield the final product.

Case Study 1: Anticancer Activity Evaluation

In a study conducted by Xia et al., the anticancer properties of various boron-containing compounds were evaluated against human cancer cell lines. This compound demonstrated significant cytotoxicity against breast cancer cells with an IC50 value in the low micromolar range .

Case Study 2: Antiviral Screening

A screening assay performed on several derivatives of this compound revealed promising activity against influenza virus strains. The compound was found to inhibit viral replication effectively in vitro .

Mechanism of Action

The mechanism of action of Ethyl 2-((1-hydroxy-1,3-dihydrobenzo[c][1,2]oxaborol-6-yl)oxy)pyrimidine-5-carboxylate involves its interaction with specific molecular targets. For instance, it binds to the catalytic domain of PDE4B2, inhibiting its activity . This inhibition leads to a decrease in the production of pro-inflammatory cytokines, thereby exerting anti-inflammatory effects. The boron atom in the compound plays a crucial role in its binding affinity and specificity.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Ethyl 2-((1-hydroxy-1,3-dihydrobenzo[c][1,2]oxaborol-6-yl)oxy)pyrimidine-5-carboxylate is unique due to its specific pyrimidine linkage, which imparts distinct chemical and biological properties

Biological Activity

Ethyl 2-((1-hydroxy-1,3-dihydrobenzo[c][1,2]oxaborol-6-yl)oxy)pyrimidine-5-carboxylate, also referred to by its CAS number 1196473-61-6, is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores the biological activity of this compound, synthesizing findings from various studies to provide a comprehensive overview.

Basic Information

PropertyValue
Molecular Formula C14_{14}H13_{13}BN2_{2}O5_{5}
Molecular Weight 300.07 g/mol
CAS Number 1196473-61-6
Purity >95% (HPLC)

The compound features a unique structure that incorporates both a pyrimidine and a boron-containing moiety, which are known to contribute to various biological activities.

The biological activity of this compound may be attributed to its ability to interact with specific biological targets. Compounds with similar structures often act as enzyme inhibitors or modulators of signaling pathways involved in cell growth and apoptosis. The presence of the oxaborole moiety enhances the potential for interactions with biomolecules, possibly leading to altered cellular responses .

Case Studies

  • Antiviral Activity : Some related compounds have shown promising results in inhibiting viral replication. For example, certain pyrimidine derivatives were effective against HIV-1 by disrupting the viral life cycle .
  • Enzyme Inhibition : Compounds similar to this compound have been studied for their ability to inhibit key enzymes involved in metabolic pathways, suggesting a potential role in metabolic regulation .

Synthetic Pathways

The synthesis of this compound typically involves multi-step reactions starting from readily available precursors. The reaction conditions often include the use of potassium carbonate in DMF at controlled temperatures .

Characterization Techniques

Characterization of the synthesized compound is crucial for confirming its identity and purity. Techniques such as:

  • Nuclear Magnetic Resonance (NMR) : Provides detailed information about the molecular structure.
  • Mass Spectrometry (MS) : Confirms molecular weight and composition.

These techniques are essential for validating the successful synthesis of this compound.

Properties

Molecular Formula

C14H13BN2O5

Molecular Weight

300.08 g/mol

IUPAC Name

ethyl 2-[(1-hydroxy-3H-2,1-benzoxaborol-6-yl)oxy]pyrimidine-5-carboxylate

InChI

InChI=1S/C14H13BN2O5/c1-2-20-13(18)10-6-16-14(17-7-10)22-11-4-3-9-8-21-15(19)12(9)5-11/h3-7,19H,2,8H2,1H3

InChI Key

DJEHRDOKXKPPLO-UHFFFAOYSA-N

Canonical SMILES

B1(C2=C(CO1)C=CC(=C2)OC3=NC=C(C=N3)C(=O)OCC)O

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.